molecular formula C24H38O3 B14796611 (8xi,9xi,14xi,17xi,20xi)-3-Hydroxychol-5-en-24-oic acid

(8xi,9xi,14xi,17xi,20xi)-3-Hydroxychol-5-en-24-oic acid

Cat. No.: B14796611
M. Wt: 374.6 g/mol
InChI Key: HIAJCGFYHIANNA-RVEHSQRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

3b-Hydroxy-5-cholenoic acid can be synthesized through the oxidation of cholesterol derivatives. The process involves the 7α-hydroxylation of 27-hydroxycholesterol, followed by further oxidation steps to yield the final product . The reaction conditions typically include the use of specific enzymes or chemical catalysts to facilitate the hydroxylation and oxidation processes.

Industrial Production Methods

Industrial production of 3b-hydroxy-5-cholenoic acid involves the large-scale oxidation of cholesterol derivatives using biocatalysts or chemical oxidants. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

3b-Hydroxy-5-cholenoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of 3b-hydroxy-5-cholenoic acid include other bile acids such as chenodeoxycholic acid and lithocholic acid .

Scientific Research Applications

3b-Hydroxy-5-cholenoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3b-Hydroxy-5-cholenoic acid is unique due to its specific role as a precursor in the biosynthesis of chenodeoxycholic acid. Its presence in human saliva and urine also makes it a valuable biomarker for certain medical conditions .

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

4-[(10R,13R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15?,17?,18?,19?,20?,21?,23-,24+/m0/s1

InChI Key

HIAJCGFYHIANNA-RVEHSQRDSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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